1H-Purine, 2-chloro-6-(2-pyrimidinylthio)-
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Overview
Description
2-Chloro-6-(pyrimidin-2-ylthio)-1H-purine is a heterocyclic compound that features both purine and pyrimidine rings. These structures are significant in biochemistry, particularly in the context of nucleic acids. The compound’s unique structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(pyrimidin-2-ylthio)-1H-purine typically involves the reaction of 2-chloropurine with pyrimidine-2-thiol. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(pyrimidin-2-ylthio)-1H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-Chloro-6-(pyrimidin-2-ylthio)-1H-purine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(pyrimidin-2-ylthio)-1H-purine involves its interaction with biological molecules. It can bind to nucleic acids, potentially interfering with DNA and RNA synthesis. This binding can inhibit the replication of viruses or the proliferation of cancer cells. The compound may also interact with specific enzymes, altering their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloropurine: Lacks the pyrimidine-2-ylthio group.
6-Mercaptopurine: Contains a thiol group instead of the pyrimidine-2-ylthio group.
2-Aminopurine: Contains an amino group instead of the chlorine atom.
Uniqueness
2-Chloro-6-(pyrimidin-2-ylthio)-1H-purine is unique due to the presence of both purine and pyrimidine rings, as well as the specific substitution pattern. This unique structure allows it to participate in a wider range of chemical reactions and makes it a valuable compound for various scientific applications.
Properties
CAS No. |
646509-53-7 |
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Molecular Formula |
C9H5ClN6S |
Molecular Weight |
264.70 g/mol |
IUPAC Name |
2-chloro-6-pyrimidin-2-ylsulfanyl-7H-purine |
InChI |
InChI=1S/C9H5ClN6S/c10-8-15-6-5(13-4-14-6)7(16-8)17-9-11-2-1-3-12-9/h1-4H,(H,13,14,15,16) |
InChI Key |
GTXFVXVOYJCJOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)SC2=NC(=NC3=C2NC=N3)Cl |
Origin of Product |
United States |
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